Leucomycin V, 9-O-[(2R,5S,6R)-5-(dimethylamino)tetrahydro-6-methyl-2H-pyran-2-yl]-, 3-acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Leucomycin V, 9-O-[(2R,5S,6R)-5-(dimethylamino)tetrahydro-6-methyl-2H-pyran-2-yl]-, 3-acetate is a complex organic compound with the molecular formula C43H74N2O14 and a molecular weight of 843.07 g/mol . This compound is a derivative of leucomycin, a macrolide antibiotic known for its broad-spectrum antibacterial activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Leucomycin V, 9-O-[(2R,5S,6R)-5-(dimethylamino)tetrahydro-6-methyl-2H-pyran-2-yl]-, 3-acetate involves multiple steps, starting from the core structure of leucomycin
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process typically includes crystallization and chromatography to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
Leucomycin V, 9-O-[(2R,5S,6R)-5-(dimethylamino)tetrahydro-6-methyl-2H-pyran-2-yl]-, 3-acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the dimethylamino group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
Leucomycin V, 9-O-[(2R,5S,6R)-5-(dimethylamino)tetrahydro-6-methyl-2H-pyran-2-yl]-, 3-acetate has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying macrolide synthesis and reactivity.
Biology: Investigated for its antibacterial properties and potential use in developing new antibiotics.
Medicine: Explored for its therapeutic potential in treating bacterial infections.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.
Mechanism of Action
The mechanism of action of Leucomycin V, 9-O-[(2R,5S,6R)-5-(dimethylamino)tetrahydro-6-methyl-2H-pyran-2-yl]-, 3-acetate involves binding to the bacterial ribosome and inhibiting protein synthesis. This binding interferes with the translocation of peptides during translation, ultimately leading to bacterial cell death. The molecular targets include the 50S subunit of the bacterial ribosome, and the pathways involved are related to protein synthesis inhibition .
Comparison with Similar Compounds
Similar Compounds
Erythromycin: Another macrolide antibiotic with a similar mechanism of action but different structural features.
Clarithromycin: A derivative of erythromycin with improved pharmacokinetic properties.
Azithromycin: Known for its extended half-life and broader spectrum of activity.
Uniqueness
Leucomycin V, 9-O-[(2R,5S,6R)-5-(dimethylamino)tetrahydro-6-methyl-2H-pyran-2-yl]-, 3-acetate is unique due to its specific structural modifications, which enhance its antibacterial activity and stability compared to other macrolides. The presence of the dimethylamino-tetrahydro-pyran moiety at the 9-O position and the acetyl group at the 3-position contribute to its distinct pharmacological properties .
Biological Activity
Leucomycin V is a member of the macrolide antibiotic family, known for its broad-spectrum antibacterial properties. This article delves into the biological activity of the compound Leucomycin V, specifically focusing on its derivatives and analogs, including 9-O-[(2R,5S,6R)-5-(dimethylamino)tetrahydro-6-methyl-2H-pyran-2-yl]-, 3-acetate. The findings are based on various studies that evaluate its antibacterial efficacy, cytotoxicity, and potential therapeutic applications.
Overview of Leucomycin V
Leucomycin V is structurally characterized by a 16-membered lactone ring and possesses multiple functional groups that contribute to its pharmacological profile. The compound's mechanism of action primarily involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit.
In Vitro Studies
Research has demonstrated that Leucomycin V and its analogs exhibit significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria. A study evaluated various leucomycin derivatives against bacterial strains using agar diffusion assays. The results indicated that most compounds retained activity similar to the parent compound but with varying degrees of effectiveness:
Compound | Bacterial Strain | Inhibition Zone (mm) |
---|---|---|
Leucomycin V | Staphylococcus aureus | 20 |
9-O-Dimethylamino derivative | Escherichia coli | 15 |
Cycloadducts | Pseudomonas aeruginosa | 0 (inactive) |
Notably, derivatives such as the N–O bond-cleaved compound showed comparable activity to cycloadducts but were less effective against certain strains like Pseudomonas aeruginosa .
Minimum Inhibitory Concentration (MIC)
The MIC values for Leucomycin V and its derivatives were assessed to quantify their antibacterial potency. The following table summarizes the MIC results:
Compound | MIC (µg/mL) against Gram-positive bacteria | MIC (µg/mL) against Gram-negative bacteria |
---|---|---|
Leucomycin V | 1.0 | 8.0 |
9-O-Dimethylamino derivative | 0.5 | 16.0 |
Cycloadducts | >32.0 | >32.0 |
These results suggest that modifications to the leucomycin structure can enhance or diminish antibacterial efficacy .
Antiproliferative and Cytotoxic Activity
In addition to antibacterial properties, Leucomycin V has been evaluated for antiproliferative effects against various cancer cell lines. A study highlighted that certain leucomycin cycloadducts exhibited moderate cytotoxicity in human cancer cell lines such as K-562 (leukemia), HeLa (cervical cancer), and MCF-7 (breast cancer):
Cell Line | Compound | IC50 (µM) |
---|---|---|
K-562 | Cycloadduct 5i | 10 |
HeLa | Cycloadduct 5a | 15 |
MCF-7 | Cycloadduct 5b | 12 |
These findings indicate that specific structural modifications can lead to enhanced anticancer activity while maintaining antibacterial properties .
Structure-Activity Relationship (SAR)
The biological activity of Leucomycin V is heavily influenced by its chemical structure. Studies have shown that substituents at specific positions on the macrolide ring can significantly alter both antibacterial and antiproliferative activities. For instance:
Properties
Molecular Formula |
C45H76N2O15 |
---|---|
Molecular Weight |
885.1 g/mol |
IUPAC Name |
[(4R,5S,6S,7R,9R,10R,11Z,13Z,16R)-6-[(2S,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-10-[(2R,5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-4-yl] acetate |
InChI |
InChI=1S/C45H76N2O15/c1-25-22-31(20-21-48)41(62-44-39(51)38(47(10)11)40(28(4)58-44)61-37-24-45(7,53)43(52)29(5)57-37)42(54-12)34(59-30(6)49)23-35(50)55-26(2)16-14-13-15-17-33(25)60-36-19-18-32(46(8)9)27(3)56-36/h13-15,17,21,25-29,31-34,36-44,51-53H,16,18-20,22-24H2,1-12H3/b14-13-,17-15-/t25-,26-,27-,28-,29+,31+,32+,33+,34-,36+,37+,38-,39-,40-,41+,42+,43+,44+,45-/m1/s1 |
InChI Key |
ZPCCSZFPOXBNDL-NOJGBCAOSA-N |
Isomeric SMILES |
C[C@@H]1C/C=C\C=C/[C@@H]([C@@H](C[C@@H]([C@@H]([C@H]([C@@H](CC(=O)O1)OC(=O)C)OC)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)O)(C)O)N(C)C)O)CC=O)C)O[C@H]4CC[C@@H]([C@H](O4)C)N(C)C |
Canonical SMILES |
CC1CC=CC=CC(C(CC(C(C(C(CC(=O)O1)OC(=O)C)OC)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)O)N(C)C)O)CC=O)C)OC4CCC(C(O4)C)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.